molecular formula C12H15ClN2O2 B2939423 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1428380-29-3

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2939423
CAS No.: 1428380-29-3
M. Wt: 254.71
InChI Key: JKZDFMDUMLWAKF-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound with a complex structure that includes a chloropyridine ring and a piperidine ring connected by an ether linkage

Mechanism of Action

Target of Action

The primary target of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two key biochemical pathways:

These pathways work in concert to regulate plasma glucose levels, making this compound a potential therapeutic agent for type 2 diabetes .

Pharmacokinetics

It was noted that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans .

Result of Action

The activation of GPR119 by this compound results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to improved glycemic control, making it a potential therapeutic agent for type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves the reaction of 5-chloropyridin-2-ol with 1-(piperidin-4-yl)ethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9(16)15-6-4-11(5-7-15)17-12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZDFMDUMLWAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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